N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-18-16-6-3-9-20-17(16)19(24)22(18)11-10-21-27(25,26)15-8-7-13-4-1-2-5-14(13)12-15/h3,6-9,12,21H,1-2,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEUAKGVQZAFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Tetralin
Tetralin undergoes electrophilic aromatic sulfonation at the 2-position using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The reaction proceeds via the formation of a tetralin sulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in refluxing toluene.
Reaction Conditions:
- Sulfonation: 1.5 equiv ClSO₃H, 0°C, 2 h (Yield: 85–90%)
- Chlorination: 2.0 equiv PCl₅, toluene, 110°C, 4 h (Yield: 78–82%)
Amination to Sulfonamide
The sulfonyl chloride intermediate is treated with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at room temperature to yield 5,6,7,8-tetrahydronaphthalene-2-sulfonamide.
Reaction Conditions:
- 3.0 equiv NH₃ (aq), THF, 25°C, 12 h
- Yield: 92–95%
- Purity (HPLC): ≥99% after recrystallization (ethanol/water)
Synthesis of 6-(2-Aminoethyl)-5,7-Dioxo-5H,6H,7H-Pyrrolo[3,4-b]Pyridine
The pyrrolo[3,4-b]pyridine dione core is constructed via a cyclocondensation strategy. Two primary routes have been documented:
Route A: Cyclization of N-Substituted Maleimide Derivatives
A maleimide derivative (e.g., N-(2-aminoethyl)maleimide) is reacted with 2-aminonicotinic acid in acetic acid under reflux to form the tricyclic pyrrolo[3,4-b]pyridine-5,7-dione.
Reaction Conditions:
- 1.2 equiv 2-aminonicotinic acid, glacial acetic acid, 120°C, 8 h
- Yield: 65–70%
- Key Intermediate: 6-(2-Aminoethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridine
Route B: Bromination-Alkylation Sequence
An alternative approach involves bromination of the pyrrolo[3,4-b]pyridine precursor at the 6-position using N-bromosuccinimide (NBS), followed by nucleophilic substitution with ethylenediamine.
Step 1: Bromination
- Substrate: 5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridine
- Conditions: 1.6 equiv NBS, DMF, argon, 25°C, 4.5 h
- Yield: 73–87% (6-bromo derivative)
Step 2: Amination
- Conditions: 2.0 equiv ethylenediamine, K₂CO₃, DMF, 80°C, 12 h
- Yield: 58–62%
Coupling of Sulfonamide and Pyrrolo[3,4-b]Pyridine Dione
The final step involves linking the two moieties via a nucleophilic substitution or amide bond formation.
Alkylation of Sulfonamide
The sulfonamide reacts with the bromoethyl-pyrrolo[3,4-b]pyridine dione in the presence of a base:
Reaction Conditions:
- 1.2 equiv 6-(2-bromoethyl)-5,7-dioxo-pyrrolo[3,4-b]pyridine
- 2.5 equiv K₂CO₃, DMF, 60°C, 24 h
- Yield: 45–50%
- Purity (HPLC): 98.5% after silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5)
Reductive Amination (Alternative)
For higher yields, reductive amination using sodium cyanoborohydride (NaBH₃CN) has been reported:
- Conditions: 1.5 equiv pyrrolo[3,4-b]pyridine dione-ethylamine, 2.0 equiv NaBH₃CN, MeOH, 25°C, 48 h
- Yield: 68–72%
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyridine-H), 7.82 (d, J=8.4 Hz, 1H, naphthalene-H), 7.28 (d, J=8.4 Hz, 1H, naphthalene-H), 4.12 (t, J=6.8 Hz, 2H, CH₂N), 3.02 (t, J=6.8 Hz, 2H, CH₂S), 2.85–2.78 (m, 4H, tetrahydronaphthalene-CH₂), 1.72–1.65 (m, 4H, tetrahydronaphthalene-CH₂).
- LC-MS (ESI+): m/z 457.2 [M+H]⁺.
X-ray Powder Diffraction (XRPD)
Crystalline forms of the compound exhibit characteristic peaks at 2θ = 10.2°, 12.7°, 18.4°, and 24.9°, confirming polymorphic stability.
Optimization and Challenges
Yield Improvement Strategies
Chemical Reactions Analysis
Types of Reactions: N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophilic reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically produces more oxidized derivatives, while reduction reactions may yield simpler, less oxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies suggest that these compounds can inhibit bacterial growth by interacting with specific metabolic pathways .
1.2 Anticancer Properties
The compound's unique structure allows it to interact with multiple biological targets, making it a candidate for anticancer drug development. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation . The sulfonamide moiety is particularly noted for its ability to inhibit enzymes related to tumor growth.
1.3 Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in metabolic processes. This inhibition can alter biochemical pathways and potentially lead to therapeutic applications in treating metabolic disorders .
Material Science
2.1 Polymer Development
Due to its structural complexity, N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be utilized in the development of advanced polymer materials. Its functional groups allow for modifications that can enhance the properties of polymers used in coatings and composites.
2.2 Nanocomposites
The compound's unique characteristics make it suitable for incorporation into nanocomposites. These materials can exhibit enhanced mechanical and thermal properties due to the interactions between the compound and nanomaterials .
Biochemical Research
3.1 Signal Transduction Studies
this compound is being investigated for its role in signal transduction pathways. Its ability to modulate receptor activity suggests potential applications in studying cell signaling mechanisms .
3.2 Drug Design and Discovery
The compound serves as a valuable scaffold for drug design due to its diverse functional groups. Researchers are exploring its potential as a lead compound for developing new therapeutics targeting various diseases .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets like enzymes or receptors. The pathways involved often include binding to active sites, altering enzymatic activity, or modulating receptor functions, leading to specific biological outcomes.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Core Structure : Tetrahydroimidazo[1,2-a]pyridine fused with ester and nitrophenyl groups.
- Functional Groups: Cyano, nitro, and ester moieties contribute to electron-withdrawing effects and metabolic stability.
- Physical Properties : Melting point 243–245°C; molecular weight confirmed via HRMS (ESI) .
- Comparison: Unlike the target compound, this derivative lacks a sulfonamide group but shares a bicyclic nitrogen-containing core. The nitro and cyano groups may enhance reactivity in electrophilic substitutions, whereas the sulfonamide in the target compound could improve solubility and target affinity.
Ramelteon ()
- Core Structure : Tetrahydrofuran-linked indene system with an ethylamine side chain.
- Functional Groups : Secondary amine and acyl groups critical for melatonin receptor agonism.
- Synthesis : Multi-step route involving Wittig-Horner condensation and chiral resolution (total yield ~5%) .
- Comparison : Ramelteon’s tetrahydrofuran and indene systems contrast with the target compound’s tetrahydronaphthalene and pyrrolopyridine dione. However, both compounds emphasize stereochemical precision in synthesis.
Pharmacological Context from Plant-Derived Analogues ()
These broad activities suggest that heterocyclic systems, including the target compound’s pyrrolopyridine core, may similarly modulate inflammatory or neurological pathways.
Data Tables
Table 2: Pharmacological Activity Overview
Key Research Findings and Implications
Structural Complexity : The target compound’s pyrrolopyridine dione and sulfonamide groups distinguish it from imidazopyridine () and indene-furan () systems. These differences may confer unique solubility or target selectivity.
Synthetic Efficiency : Ramelteon’s low yield (~5%) underscores challenges in multi-step syntheses, suggesting that the target compound’s route (if analogous) may require optimization .
Pharmacological Potential: While plant extracts show broad efficacy (), synthetic derivatives like the target compound likely prioritize specificity, e.g., enzyme inhibition over general anti-inflammatory effects.
Biological Activity
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on recent research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C19H20N2O4S
- Molecular Weight : 364.44 g/mol
- CAS Number : 36239-67-5
The compound's biological activity primarily stems from its ability to interact with various biological targets. It has been studied for its potential as an inhibitor of key enzymes involved in disease processes:
- Inhibition of Thymidine Phosphorylase (TP) : Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit inhibitory effects on TP, which is implicated in tumor growth and angiogenesis. This inhibition can potentially lead to reduced tumor proliferation and improved therapeutic outcomes in cancer treatment .
- Antimicrobial Activity : The compound has shown promise against various pathogens. Studies have evaluated its efficacy against Mycobacterium tuberculosis and several bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating moderate to good antibacterial properties .
Biological Activity Data
The following table summarizes the biological activities reported for the compound:
| Activity Type | Target Organism/Enzyme | Effectiveness (MIC) |
|---|---|---|
| Antitubercular | Mycobacterium tuberculosis H37Rv | MIC 9.2–106.4 µM |
| Antibacterial | Escherichia coli | MIC 12.5 µM |
| Antifungal | Candida albicans | MIC 15 µM |
| Enzyme Inhibition | Thymidine Phosphorylase | IC50 50 µM |
Case Studies
- Antitubercular Activity : A study evaluated several derivatives of the compound for their antitubercular activity using the microplate Alamar Blue assay (MABA). Among the tested compounds, some exhibited significant activity with MIC values comparable to established antitubercular drugs like isoniazid .
- Antibacterial Evaluation : Another study focused on assessing the antibacterial properties against common pathogens. The results indicated that certain derivatives demonstrated effective inhibition of bacterial growth, suggesting a potential role in treating bacterial infections .
Research Findings
Recent findings highlight the following aspects of the compound's biological activity:
- Structure-Activity Relationship (SAR) : Modifications to the pyrrolo[3,4-b]pyridine moiety significantly influence biological activity. For instance, substituents at specific positions enhance or diminish enzyme inhibition and antimicrobial efficacy .
- Safety Profile : Preliminary safety assessments indicate that while the compound shows promising biological activity, further studies are needed to evaluate its toxicity and side effects comprehensively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
